molecular formula C10H9N3S B2812375 1-phenyl-1H-pyrazole-4-carbothioamide CAS No. 54906-38-6

1-phenyl-1H-pyrazole-4-carbothioamide

Cat. No.: B2812375
CAS No.: 54906-38-6
M. Wt: 203.26
InChI Key: IOSFBUOSEDGEGN-UHFFFAOYSA-N
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Description

1-Phenyl-1H-pyrazole-4-carbothioamide is a heterocyclic compound with a molecular formula of C10H9N3S. It is characterized by a pyrazole ring substituted with a phenyl group and a carbothioamide group at the 4-position. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine .

Scientific Research Applications

1-Phenyl-1H-pyrazole-4-carbothioamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new pharmaceuticals.

    Medicine: It is investigated for its potential as an anti-inflammatory and anticancer agent.

    Industry: The compound is used in the production of agrochemicals and dyes

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-pyrazole-4-carbothioamide can be synthesized through several methods. One common approach involves the reaction of phenylhydrazine with ethyl acetoacetate to form 1-phenyl-3-methyl-1H-pyrazole-4-carboxylic acid, which is then converted to the corresponding carbothioamide derivative using thionyl chloride and ammonium thiocyanate .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-1H-pyrazole-4-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

1-Phenyl-1H-pyrazole-4-carbothioamide can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its carbothioamide group, which imparts specific reactivity and biological activity, distinguishing it from other similar compounds .

Properties

IUPAC Name

1-phenylpyrazole-4-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3S/c11-10(14)8-6-12-13(7-8)9-4-2-1-3-5-9/h1-7H,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOSFBUOSEDGEGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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